molecular formula C9H8ClFO2 B15242147 2-(2-Chloro-5-fluorophenyl)propanoic acid

2-(2-Chloro-5-fluorophenyl)propanoic acid

Cat. No.: B15242147
M. Wt: 202.61 g/mol
InChI Key: DCCDOIZDRGDZBC-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluorophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which is attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction typically employs boronic acid derivatives and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloro-5-fluorophenyl)propanoic acid may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Chloro-5-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chloro-5-fluorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The propanoic acid moiety can also play a role in the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)propanoic acid
  • 2-(2-Fluorophenyl)propanoic acid
  • 2-(2-Bromophenyl)propanoic acid

Uniqueness

2-(2-Chloro-5-fluorophenyl)propanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to compounds with only one substituent. The dual substituents can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(2-chloro-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-4-6(11)2-3-8(7)10/h2-5H,1H3,(H,12,13)

InChI Key

DCCDOIZDRGDZBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Cl)C(=O)O

Origin of Product

United States

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